![molecular formula C13H12FN3O2 B2447537 (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1H-imidazol-5-yl)methanone CAS No. 2034605-30-4](/img/structure/B2447537.png)

(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1H-imidazol-5-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

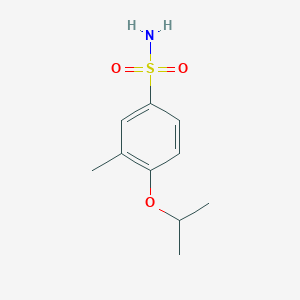

Beschreibung

(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1H-imidazol-5-yl)methanone, also known as FMI, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

Research by Adnan, Hassan, & Thamer (2014) involved the synthesis of various heterocyclic compounds including oxazepine derivatives. These compounds were prepared by reactions involving 2-aminobenzaldehyde and salicylaldehyde, leading to the formation of azo compounds and Schiff bases. The study highlights the chemical versatility and potential of such compounds in synthesizing diverse heterocyclic structures.

Antibacterial and Antifungal Activity

Gadakh et al. (2010) conducted a study on the synthesis and evaluation of fluorine-containing 4-(substituted-2-hydroxybenzoyl) pyrazoles and pyrazolyl benzo[d]oxazoles, including their antibacterial and antifungal activities. The study found that certain compounds exhibited promising activities against bacterial strains such as Staphylococcus aureus and Escherichia coli, but limited antifungal activity (Gadakh, Pandit, Rindhe, & Karale, 2010).

Catalyst and Solvent-Free Synthesis

Moreno-Fuquen et al. (2019) developed an efficient approach for the regioselective synthesis of fluorine-containing heterocyclic amides under catalyst- and solvent-free conditions. This research demonstrates an environmentally friendly and efficient methodology for synthesizing complex heterocyclic structures (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019).

Kinase Inhibitor Development

Yang et al. (2012) synthesized novel 2,3-dihydrobenzo[b][1,4]dioxin-containing pyrazole derivatives and evaluated them for their inhibitory activities against B-Raf kinase, a protein implicated in cell growth and proliferation. This research contributes to the development of potential therapeutic agents for conditions involving abnormal kinase activity (Yang, Li, Sun, Zhang, Wang, Zhang, Tang, & Zhu, 2012).

Process Development in Drug Synthesis

Naganathan et al. (2015) reported on the process development for scalable synthesis of benzoxazepine-containing kinase inhibitors. Their work demonstrates the importance of efficient synthesis processes in the production of complex pharmaceutical compounds (Naganathan, Andersen, Andersen, Lau, Lohse, & Sorensen, 2015).

Antioxidant and Antimicrobial Activities

Bassyouni et al. (2012) synthesized a series of heterocyclic compounds, including oxazepine derivatives, and evaluated them for their antioxidant and antimicrobial activities. This highlights the potential of these compounds in addressing oxidative stress and microbial infections (Bassyouni, Tawfik, Hamed, Soltan, Elhefnawi, El-Rashedy, Moharam, & Rehim, 2012).

Antitumor Activity

Tang and Fu (2018) synthesized a compound related to the specified chemical and tested its inhibition on cancer cell lines. This study contributes to the exploration of novel compounds for potential cancer therapy applications (Tang & Fu, 2018).

Eigenschaften

IUPAC Name |

(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(1H-imidazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O2/c14-10-1-2-12-9(5-10)7-17(3-4-19-12)13(18)11-6-15-8-16-11/h1-2,5-6,8H,3-4,7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRVTGKCCJJAKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CN1C(=O)C3=CN=CN3)C=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1H-imidazol-5-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B2447455.png)

![2-(3-methylphenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2447459.png)

![N-{5-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-ethylphenoxy)acetamide](/img/structure/B2447461.png)

![2-(chloromethyl)-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2447464.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylbutanamide](/img/structure/B2447465.png)

![Ethyl 2-[[(Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2447471.png)

![3,4-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2447475.png)

![N-[1-(Adamantan-1-YL)ethyl]-2-(piperidin-1-YL)acetamide hydrochloride](/img/structure/B2447476.png)